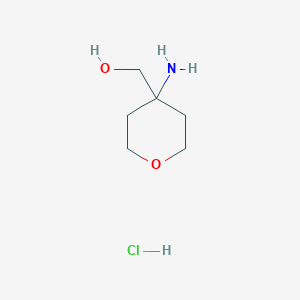
5-Amino-5-oxo-3-(3-thienyl)pentanoic acid
Descripción general
Descripción
Synthesis Analysis
5-Amino-5-oxo-3-(3-thienyl)pentanoic acid may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation . This macromer can undergo click reaction with norbornene-functionalized peptides to form hydrogels that are useful for 3D cell culture .Molecular Structure Analysis
The molecular formula of this compound is C9H11NO3S. It contains total 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 Thiophene(s) .Aplicaciones Científicas De Investigación
Chemical Modification and Protein Interaction
5-Amino-5-oxo-3-(3-thienyl)pentanoic acid, a derivative of pentanoic acid, is significant in the field of protein chemistry. Research by Chalkley and Bloxham (1976) demonstrated the modification of the amino acid cysteine in pyruvate kinase by a similar compound, 5-chloro-4-oxopentanoic acid. This study provided insights into the alkylation reactions of halogenomethyl ketone compounds with proteins and the subsequent identification of modified amino acids. The research emphasized the importance of such derivatives in understanding protein modifications and interactions (Chalkley & Bloxham, 1976).
Bioconjugation and Spectroelectrochemistry
Compounds structurally similar to this compound have been studied for their potential in bioconjugation and spectroelectrochemistry. Kowalski et al. (2009) explored the synthesis of W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid. These complexes displayed remarkable thermal stability and intense absorption bands, highlighting their potential as IR-detectable metal-carbonyl tracers. This research opens pathways for using similar pentanoic acid derivatives in designing bioconjugates with specific spectroscopic signatures (Kowalski et al., 2009).
Enzyme Inhibition
Derivatives of pentanoic acid, similar to this compound, have shown potential as enzyme inhibitors. Ulhaq et al. (1998) investigated S-2-amino-5-azolylpentanoic acids and their inhibitory effects on nitric oxide synthases. These compounds, derived from this compound, served as lead compounds in designing more potent enzyme inhibitors, showcasing the importance of such derivatives in medicinal chemistry and enzyme inhibition studies (Ulhaq et al., 1998).
Propiedades
IUPAC Name |
5-amino-5-oxo-3-thiophen-3-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c10-8(11)3-7(4-9(12)13)6-1-2-14-5-6/h1-2,5,7H,3-4H2,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCNCSDJZSMJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)


![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride](/img/structure/B1377674.png)


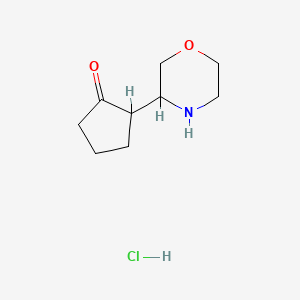
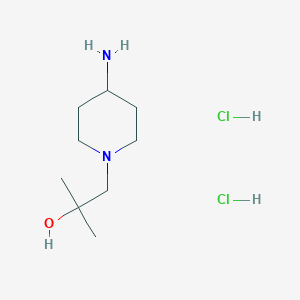
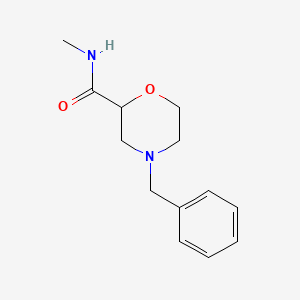
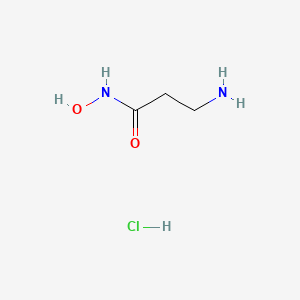
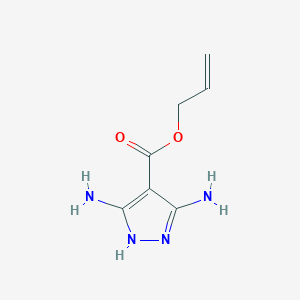
![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)

